2-Propanol-2-d1

Catalog No.
S1522371
CAS No.
3972-26-7
M.F
C3H8O
M. Wt
61.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propanol-2-d1

CAS Number

3972-26-7

Product Name

2-Propanol-2-d1

IUPAC Name

2-deuteriopropan-2-ol

Molecular Formula

C3H8O

Molecular Weight

61.1 g/mol

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3D

InChI Key

KFZMGEQAYNKOFK-WFVSFCRTSA-N

SMILES

CC(C)O

Synonyms

Propan-2-d-2-ol; 2-Propanol-2-d1; 2-Deuterioisopropanol; 2-Deuterio-2-propanol; Isopropyl-1-d Alcohol;

Canonical SMILES

CC(C)O

Isomeric SMILES

[2H]C(C)(C)O

The exact mass of the compound 2-Propanol-2-d1 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Propanol-2-d1 (CAS 3972-26-7) is a specifically mono-deuterated secondary alcohol characterized by a single deuterium atom located exclusively at the methine carbon (C2) . In chemical procurement, it is primarily sourced as a high-precision mechanistic probe for identifying rate-determining steps (RDS) and mapping hydrogen transfer pathways in both chemocatalysis and biocatalysis [1]. By isolating isotopic substitution to the α-carbon, this compound allows researchers to accurately measure primary kinetic isotope effects (KIE) during oxidation and transfer hydrogenation reactions without the confounding variables introduced by fully deuterated or hydroxyl-deuterated analogs [1].

When probing hydrogen transfer mechanisms, substituting 2-propanol-2-d1 with generic alternatives severely compromises data integrity[1]. Using unlabeled 2-propanol completely obscures the primary kinetic isotope effect (KIE) associated with C-H bond cleavage at the secondary carbon, making it impossible to identify the rate-limiting step[2]. Conversely, employing fully deuterated 2-propanol-d8 introduces confounding secondary KIEs from the six methyl deuterons and complicates mass spectrometry analysis due to rapid O-D exchange in protic environments[1]. Furthermore, 2-propanol-O-d1 only tracks hydroxyl proton dynamics, failing to illuminate the critical α-hydride transfer step [1]. Therefore, 2-propanol-2-d1 is the strict procurement requirement for isolating primary methine C-H bond activation without isotopic leakage.

Quantification of Hydride Transfer in Biocatalysis

In steady-state kinetic evaluations of Rhodococcus ruber alcohol dehydrogenase A (ADH-A), the use of 2-propanol-2-d1 enables the precise isolation of the hydride transfer step. Compared to unlabeled 2-propanol, the methine-deuterated analog yields a primary kinetic isotope effect (k_cat(H)/k_cat(D)) of 3.1 for the wild-type enzyme, and up to 13 for engineered variants [1]. This direct head-to-head comparison confirms that C-H bond cleavage is the rate-limiting step, a differentiation impossible to make with O-d1 or unlabeled baselines[1].

Evidence DimensionPrimary Kinetic Isotope Effect (k_cat(H) / k_cat(D))
Target Compound DataKIE = 3.1 (Wild-type) to 13 (Engineered variants)
Comparator Or BaselineUnlabeled 2-propanol (Baseline = 1.0)
Quantified Difference3.1x to 13x reduction in catalytic turnover rate
ConditionsSteady-state enzyme kinetics for ADH-A oxidation

Validates the compound as a precise tool for screening engineered alcohol dehydrogenases by isolating the hydride transfer step.

Mechanistic Mapping of α-Hydride Transfer in Chemocatalysis

During catalytic transfer hydrogenation (CTH) of N-heterocycles and ketones, 2-propanol-2-d1 acts as an unambiguous isotopic tracer. Studies utilizing 2-propanol-2-d1 demonstrate exclusive deuterium incorporation at the target substrate's α-carbon (e.g., >80% incorporation in acetophenone reduction), whereas the comparator 2-propanol-O-d1 yields zero carbon-bound deuterium [REFS-2, REFS-3]. This contrast definitively proves a monohydride transfer mechanism originating from the secondary carbon rather than the hydroxyl group [1].

Evidence DimensionSubstrate Carbon Deuterium Incorporation
Target Compound Data>80% D-incorporation at substrate α-carbon
Comparator Or Baseline2-propanol-O-d1 (0% D-incorporation at α-carbon)
Quantified DifferenceAbsolute mechanistic divergence (C-H vs O-H transfer)
ConditionsCatalytic transfer hydrogenation (e.g., Pt-ReOx or quinazolinone systems)

Essential for distinguishing monohydride (C-H cleavage) from dihydride or O-H initiated mechanisms in catalyst development.

Suppression of Free-Radical Chain Dehydration

In aqueous radiolysis models, 2-propanol-2-d1 exhibits a profound resistance to hydroxyl radical-induced chain dehydration compared to unlabeled 2-propanol. At an absorbed dose rate of 0.110 Gy/s, the formation of acetone from 2-propanol-2-d1 shows a massive kinetic isotope effect of 8.9 to 15.3 (at 0.1 M and 1.0 M concentrations, respectively)[1]. This quantitative suppression demonstrates the critical role of the α-hydrogen in propagating radical chain reactions in vicinal diol models [1].

Evidence DimensionKinetic Isotope Effect in Acetone Formation
Target Compound DataKIE = 8.9 (0.1 M) to 15.3 (1.0 M)
Comparator Or BaselineUnlabeled 2-propanol (Baseline rate)
Quantified Difference8.9-fold to 15.3-fold reduction in radical chain propagation
ConditionsIndirect γ-radiolysis by hydroxyl radicals in deaerated aqueous solution (pH 7.0)

Demonstrates its utility in modeling the isotopic reinforcement of biomolecules against radiation-induced oxidative damage.

Directed Evolution of Biocatalysts

Directly downstream of the enzymatic KIE evidence, this compound is procured for pre-steady-state and steady-state kinetic assays to identify rate-limiting hydride transfer steps in engineered alcohol dehydrogenases [1].

Catalyst Development for Transfer Hydrogenation

Following its ability to map α-hydride transfer, it is utilized as the primary hydrogen donor probe to elucidate monohydride transfer mechanisms in transition-metal and metal-free catalytic systems [2].

Radiolysis and Oxidative Stress Modeling

Based on its profound suppression of chain dehydration, it is applied in radiation chemistry to study the inhibition of free-radical chain reactions via isotopic reinforcement at the α-carbon in vicinal diol models [3].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-15-2023

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